molecular formula C15H19FN2O B6637102 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

Cat. No. B6637102
M. Wt: 262.32 g/mol
InChI Key: DXHGWYOFSJVRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile, also known as FEPP, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. FEPP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. In

Scientific Research Applications

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of addiction, schizophrenia, and Parkinson's disease, among others. 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has shown promise as a treatment for these disorders by selectively blocking the D3 receptor without affecting other dopamine receptors.

Mechanism of Action

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile binds to the dopamine D3 receptor with high affinity and selectivity, blocking its activation by dopamine. This results in a decrease in the release of dopamine in the brain, which is thought to contribute to the therapeutic effects of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its ability to modulate the activity of the D3 receptor.
Biochemical and Physiological Effects
Studies have shown that 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating substance abuse disorders. 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has also been shown to improve cognitive function in animal models of schizophrenia, which may be related to its ability to modulate dopamine signaling in the prefrontal cortex. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has been shown to have neuroprotective effects in animal models of Parkinson's disease, which may be related to its ability to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile is its high affinity and selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopamine signaling in the brain. However, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has limited solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments. Additionally, 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile as a therapeutic agent. Finally, research is needed to explore the potential of 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile for the treatment of other neurological and psychiatric disorders, such as depression and anxiety.

Synthesis Methods

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile can be synthesized through a multi-step process involving the reaction of 4-fluoro-2-nitrobenzonitrile with 3-(1-hydroxyethyl)piperidine in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with a base such as sodium hydroxide to yield 4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile.

properties

IUPAC Name

4-fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-11(19)13-3-2-6-18(9-13)10-14-7-15(16)5-4-12(14)8-17/h4-5,7,11,13,19H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGWYOFSJVRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=C(C=CC(=C2)F)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-[[3-(1-hydroxyethyl)piperidin-1-yl]methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.